1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-
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Overview
Description
1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and specificity.
Preparation Methods
The synthesis of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For this specific compound, the starting materials would include 4-fluorobenzaldehyde and a suitable ketone, followed by cyclization and methylation steps to introduce the dihydro and dimethyl groups .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups under acidic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized indole derivatives .
Scientific Research Applications
1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- include other indole derivatives with different substituents. For example:
1H-Indole, 6-methyl-: Lacks the fluorophenyl group, which may result in different biological activity and specificity.
1H-Indole, 4-methyl-: Similar structure but with a methyl group at the 4-position instead of the 6-position, leading to different chemical properties and reactivity.
The uniqueness of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for research and development.
Properties
CAS No. |
1605318-09-9 |
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Molecular Formula |
C17H18FN |
Molecular Weight |
255.33 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C17H18FN/c1-17(2)11-19-16-10-13(5-8-15(16)17)9-12-3-6-14(18)7-4-12/h3-8,10,19H,9,11H2,1-2H3 |
InChI Key |
DBTRANSEKHXWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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